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Abstract
Trimelamol (also known as CB 10-375 and NSC 283162) is a synthetic, water-soluble

analogue of the alkylating agent hexamethylmelamine. Developed as a second-generation s-

triazine derivative, Trimelamol was designed to circumvent the need for metabolic activation

and to allow for parenteral administration, addressing key limitations of its parent compound. Its

primary mechanism of action is the formation of DNA interstrand crosslinks, leading to cytotoxic

effects in proliferating cancer cells. Preclinical studies demonstrated its activity against various

tumor cell lines, including those resistant to platinum-based chemotherapy. Clinical

development, primarily focused on ovarian and lung cancer, proceeded through Phase I and II

trials. While demonstrating some anti-tumor activity, its clinical utility was ultimately limited. This

technical guide provides a comprehensive overview of the discovery, development, and

mechanism of action of Trimelamol, presenting key preclinical and clinical data, experimental

methodologies, and the molecular pathways underpinning its activity.

Discovery and Rationale for Development
Trimelamol was developed as an analogue of hexamethylmelamine with the key advantages

of not requiring metabolic activation and being sufficiently soluble for parenteral administration.

This addressed significant limitations of hexamethylmelamine, allowing for more direct and

controllable dosing. The development was part of a broader effort to create cytotoxic agents

with improved pharmacological profiles.
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Synthesis of Trimelamol
While a specific, detailed protocol for the initial synthesis of Trimelamol is not readily available

in the public domain, the general synthesis of 2,4,6-trisubstituted-1,3,5-triazines proceeds via

sequential nucleophilic substitution of cyanuric chloride[1][2]. The synthesis of Trimelamol, or

N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine, would logically follow a similar

pathway.

A plausible synthetic route is outlined below:

Plausible Synthetic Pathway for Trimelamol

Cyanuric Chloride

2,4,6-Tris(methylamino)-1,3,5-triazine

+ Methylamine

Trimelamol
(N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine)

+ Formaldehyde

Click to download full resolution via product page

Caption: Plausible synthetic pathway for Trimelamol.

Preclinical Development
In Vitro Cytotoxicity
Trimelamol demonstrated a broad spectrum of cytotoxicity against various cancer cell lines.

The reported IC50 values highlight its potential as an anti-neoplastic agent.
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Cell Line Type IC50 (µM)

GCT Germ Cell Tumor 24.3

L1210 Murine Lymphocytic Leukemia 33.4

NCI-H69
Human Small Cell Lung

Cancer
8.5

PC-6 Murine Plasmacytoma 12.9

Note: Data extracted from MedChemExpress product information. The exact experimental

conditions for these IC50 determinations are not specified.

In Vivo Antitumor Activity
An in vivo study investigated the antitumor effect of Trimelamol against human breast

carcinoma xenografts in nude mice. The study utilized several estrogen receptor (ER)-positive

(T-61, Br-10, R-27, MCF-7) and one ER-negative (MX-1) tumor model[3].

Experimental Protocol: Human Breast Carcinoma Xenograft Study

Animal Model: Nude mice.

Tumor Implantation: Subcutaneous implantation of human breast carcinoma xenografts.

Treatment: Trimelamol was administered intraperitoneally at a dose of 60 mg/kg, dissolved

in 5% dimethylsulfoxide (DMSO) with 5% glucose.

Dosing Schedule: Daily injections for 5 consecutive days, repeated weekly for three weeks.

Endpoints: Tumor growth inhibition was monitored.

Trimelamol demonstrated potent, dose-responsive antitumor activity against the T-61 and MX-

1 xenografts and a marginal effect on the Br-10 model. The R-27 and MCF-7 models were

insensitive to the agent[3]. This spectrum of activity was noted to be similar to that of

hexamethylmelamine in the same models.
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In Vivo Xenograft Study Workflow

Human Breast Carcinoma
Xenograft Implantation

(Nude Mice)

Treatment Initiation

Trimelamol (60 mg/kg, i.p.)
5 days/week for 3 weeks

Tumor Growth Monitoring

Evaluation of
Antitumor Activity
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Caption: Experimental workflow for the in vivo xenograft study.

Clinical Development
Phase I Clinical Trial
A Phase I clinical trial of Trimelamol was conducted to determine its maximum tolerated dose

(MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile. Two intravenous

administration schedules were evaluated: a single infusion repeated every 3 weeks, and three

daily doses repeated every 3 weeks.

Key Findings from the Phase I Trial:
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Parameter Single Dose Schedule 3-Day Schedule

Maximum Tolerated Dose

(MTD)
2400 mg/m² 1000 mg/m²

Dose-Limiting Toxicity (DLT) Myelosuppression
Myelosuppression (less

severe)

Other Toxicities

Nausea and vomiting (WHO

Grade 3 at doses >1500

mg/m²)

Less marked non-

hematological toxicities

Pharmacokinetic analysis revealed a linear correlation between the administered dose and the

area under the curve (AUC) for both schedules. Antitumor activity was observed, including one

complete response and nine partial responses, with notable activity in ovarian cancer. This led

to further investigation in this disease.

Phase II Clinical Trial in Refractory Ovarian Cancer
A Phase II study was conducted in 42 patients with recurrent or platinum-resistant advanced

ovarian cancer.

Trial Design and Key Results:

Patient Population: 42 patients with recurrent or platinum-complex resistant advanced

ovarian cancer.

Dosing Schedule: 800 mg/m² administered intravenously daily for 3 days.

Objective Response Rate: 9.5% (1 complete response, 3 partial responses, and 5 minor

responses).

Toxicity: The primary toxicities were nausea and vomiting, with minor myelosuppression.

The study concluded that Trimelamol has limited activity in refractory ovarian cancer.
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Mechanism of Action: DNA Interstrand Crosslinking
and Cellular Response
Trimelamol exerts its cytotoxic effects through the formation of DNA interstrand crosslinks

(ICLs). This process is acid-catalyzed and is thought to involve the formation of a reactive

iminium species that can covalently bind to nucleophilic sites on DNA bases, particularly

guanine.
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Mechanism of Action and Cellular Response
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Caption: Trimelamol's mechanism of action and the cellular response.
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The formation of ICLs physically prevents the separation of the two DNA strands, which is a

critical step in both DNA replication and transcription. When a replication fork encounters an

ICL, it stalls, triggering a complex cellular DNA damage response (DDR). Several DNA repair

pathways are involved in the recognition and attempted repair of ICLs, including the Fanconi

anemia (FA) pathway, nucleotide excision repair (NER), and homologous recombination (HR).

If the damage is too extensive or cannot be repaired, the cell is directed towards apoptosis, or

programmed cell death.

Conclusion
Trimelamol represents a rational design of a second-generation s-triazine anticancer agent

with an improved pharmacological profile over its predecessor, hexamethylmelamine. Its

development from synthesis through preclinical and clinical evaluation provides a valuable

case study in cytotoxic drug development. While it demonstrated a clear mechanism of action

and some clinical activity, particularly in ovarian cancer, its efficacy in the refractory setting was

limited. The insights gained from the study of Trimelamol and other DNA crosslinking agents

continue to inform the development of novel cancer therapeutics that target DNA replication

and repair pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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